![molecular formula C15H11NO4 B10864238 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)
3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one typically involves the reaction of 2-furyl methyl ketone with appropriate benzoxazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The furan ring and carbonyl group play crucial roles in these interactions, facilitating the formation of stable adducts with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-Thienyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one: Similar structure but with a thienyl ring instead of a furan ring.
3-[2-(2-Pyridyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one: Contains a pyridyl ring instead of a furan ring.
Uniqueness
3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the furan ring’s reactivity and stability are advantageous .
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-7-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H11NO4/c1-9-4-5-10-14(7-9)20-15(18)11(16-10)8-12(17)13-3-2-6-19-13/h2-8,17H,1H3/b12-8- |
InChI Key |
UVOFYXXDOLBISC-WQLSENKSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)/C=C(/C3=CC=CO3)\O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)C=C(C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


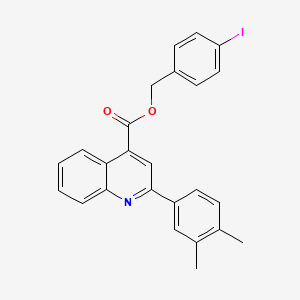
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10864168.png)
![Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10864172.png)
![4-Chlorobenzaldehyde O~1~-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10864176.png)
![6-Amino-4-{3-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864180.png)
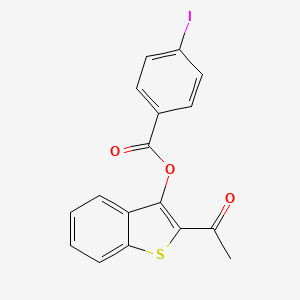
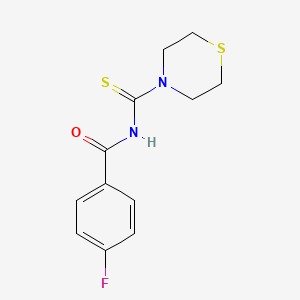
![N-(2-methyl-5-nitrophenyl)-2-{[4-(naphthalen-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864194.png)
![2-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B10864195.png)
![4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10864208.png)
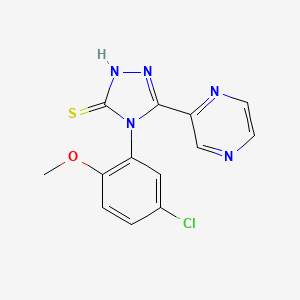
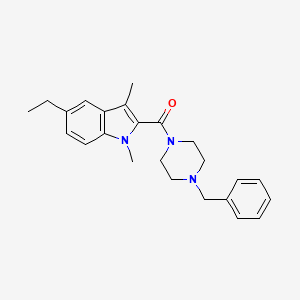
![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10864229.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide](/img/structure/B10864250.png)
